molecular formula C29H14N4O9 B11096037 5,5'-carbonylbis[2-(3-nitrophenyl)-1H-isoindole-1,3(2H)-dione]

5,5'-carbonylbis[2-(3-nitrophenyl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B11096037
M. Wt: 562.4 g/mol
InChI Key: VHIWKJGQGNKORN-UHFFFAOYSA-N
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Description

2-(3-NITROPHENYL)-5-{[2-(3-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound characterized by its unique structure, which includes multiple nitrophenyl and isoindole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-NITROPHENYL)-5-{[2-(3-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium (III) complexes . This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-NITROPHENYL)-5-{[2-(3-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could produce various nitro derivatives.

Scientific Research Applications

2-(3-NITROPHENYL)-5-{[2-(3-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: May be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(3-NITROPHENYL)-5-{[2-(3-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}-1H-ISOINDOLE-1,3(2H)-DIONE exerts its effects is not fully understood. its interactions likely involve the nitrophenyl and isoindole groups, which can participate in various chemical reactions and binding interactions. These interactions may affect molecular targets and pathways, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-NITROPHENYL)-5-{[2-(3-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of nitrophenyl and isoindole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C29H14N4O9

Molecular Weight

562.4 g/mol

IUPAC Name

2-(3-nitrophenyl)-5-[2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C29H14N4O9/c34-25(15-7-9-21-23(11-15)28(37)30(26(21)35)17-3-1-5-19(13-17)32(39)40)16-8-10-22-24(12-16)29(38)31(27(22)36)18-4-2-6-20(14-18)33(41)42/h1-14H

InChI Key

VHIWKJGQGNKORN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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